(4-Phenylmorpholin-2-yl)methanamine
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Overview
Description
(4-Phenylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a morpholine ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) as a reducing agent.
Substitution: Various alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
(4-Phenylmorpholin-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Phenylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Phenylmorpholin-2-ylmethanamine dihydrochloride: A similar compound with a dihydrochloride salt form, used in various research applications.
(2-Piperidin-4-yl)phenylmethanamine dihydrochloride: Another related compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(4-Phenylmorpholin-2-yl)methanamine stands out due to its unique combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-phenylmorpholin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKATWFMLCGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593675 |
Source
|
Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112913-99-2 |
Source
|
Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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